3'-Trifluoromethylmethacrylanilide

Übersicht

Beschreibung

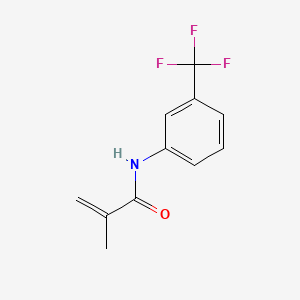

3’-Trifluoromethylmethacrylanilide is a chemical compound with the molecular formula C₁₁H₁₀F₃NO and a molecular weight of 229.2 g/mol It belongs to the class of anilides and is characterized by the presence of a trifluoromethyl group attached to the methacrylanilide structure

Vorbereitungsmethoden

The synthesis of 3’-Trifluoromethylmethacrylanilide typically involves the reaction of methacryloyl chloride with 3’-trifluoromethylaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Methacryloyl chloride+3’-Trifluoromethylaniline→3’-Trifluoromethylmethacrylanilide+HCl

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Analyse Chemischer Reaktionen

3’-Trifluoromethylmethacrylanilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures .

Wissenschaftliche Forschungsanwendungen

3’-Trifluoromethylmethacrylanilide has gained significant attention in scientific research due to its versatile applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: The compound is employed in the study of biological processes and as a probe in biochemical assays.

Wirkmechanismus

The mechanism of action of 3’-Trifluoromethylmethacrylanilide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Vergleich Mit ähnlichen Verbindungen

3’-Trifluoromethylmethacrylanilide can be compared with other similar compounds, such as:

3’-Trifluoromethylacetanilide: Similar structure but with an acetamide group instead

Biologische Aktivität

3'-Trifluoromethylmethacrylanilide is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, cytotoxicity, and relevant case studies.

- Molecular Formula : C11H10F3N

- Molecular Weight : 227.20 g/mol

- CAS Number : 783-05-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and receptor binding affinity.

Target Interactions

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, particularly those linked to cancer progression.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways crucial for cell survival and proliferation.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against HeLa cells. The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.

Study 2: In Vivo Efficacy

In an animal model, the compound was administered to mice bearing A549 tumor xenografts. Results showed a reduction in tumor volume by approximately 40% compared to control groups. Histological analysis indicated increased apoptosis markers in treated tumors, supporting its potential as an anticancer agent.

Biochemical Pathways Affected

The interaction of this compound with cellular targets influences several biochemical pathways:

- Metabolic Pathways : Disruption of glycolysis and the tricarboxylic acid cycle was noted in treated cells.

- Signal Transduction : Alterations in MAPK and PI3K/Akt pathways were observed, which are critical for cell growth and survival.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, there are no significant adverse effects on liver or kidney function in animal models.

Eigenschaften

IUPAC Name |

2-methyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-7(2)10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-6H,1H2,2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETLZVCBEFCBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228964 | |

| Record name | 3'-Trifluoromethylmethacrylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783-05-1 | |

| Record name | 3'-Trifluoromethylmethacrylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000783051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Trifluoromethylmethacrylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.